4H-Pyrano[3,4-d]isoxazol-4-one, 3-(2,6-dichlorophenyl)-6,7-dihydro-
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Overview
Description
3-(2,6-Dichlorophenyl)-6,7-dihydro-4H-pyrano[3,4-d]isoxazol-4-one is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are known for their wide range of biological activities and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)-6,7-dihydro-4H-pyrano[3,4-d]isoxazol-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,6-dichlorobenzaldehyde with hydroxylamine to form an oxime, followed by cyclization with a suitable dipolarophile under basic conditions . Another approach involves the use of nitrile oxides generated in situ from hydroxamoyl chlorides, which then undergo 1,3-dipolar cycloaddition with alkenes or alkynes .
Industrial Production Methods
Industrial production of this compound may leverage continuous flow chemistry techniques to enhance efficiency and yield. Flow chemistry allows for better control over reaction conditions and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorophenyl)-6,7-dihydro-4H-pyrano[3,4-d]isoxazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(2,6-Dichlorophenyl)-6,7-dihydro-4H-pyrano[3,4-d]isoxazol-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2,6-Dichlorophenyl)-6,7-dihydro-4H-pyrano[3,4-d]isoxazol-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound with a simpler structure.
3,5-Disubstituted Isoxazoles: Compounds with different substituents at the 3 and 5 positions.
Trisubstituted Isoxazoles: Compounds with three substituents on the isoxazole ring
Uniqueness
3-(2,6-Dichlorophenyl)-6,7-dihydro-4H-pyrano[3,4-d]isoxazol-4-one is unique due to its specific substitution pattern and the presence of the pyrano ring, which imparts distinct chemical and biological properties compared to other isoxazole derivatives .
Properties
CAS No. |
156496-83-2 |
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Molecular Formula |
C12H7Cl2NO3 |
Molecular Weight |
284.09 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-6,7-dihydropyrano[3,4-d][1,2]oxazol-4-one |
InChI |
InChI=1S/C12H7Cl2NO3/c13-6-2-1-3-7(14)9(6)11-10-8(18-15-11)4-5-17-12(10)16/h1-3H,4-5H2 |
InChI Key |
TXBMHGJQEJHAQC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C2=C1ON=C2C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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